molecular formula C26H27N5O2 B11612949 7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

カタログ番号: B11612949
分子量: 441.5 g/mol
InChIキー: SCLWVLGGDJAZCJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a tricyclic carboxamide featuring a complex fused-ring system. Its structure includes a cyclopentyl group at position 7, a methyl group at position 11, and a phenylethyl substituent on the carboxamide nitrogen. The tricyclic core (1,7,9-triazatricyclo[8.4.0.03,8]) contributes to its rigidity, which may influence its binding affinity in biological systems or material properties in crystallographic studies. Structural characterization of such compounds often employs crystallographic software like SHELXL or ORTEP-3 for refinement and visualization .

特性

分子式

C26H27N5O2

分子量

441.5 g/mol

IUPAC名

7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H27N5O2/c1-16-9-8-14-30-23(16)29-24-21(26(30)33)15-20(22(27)31(24)19-12-6-7-13-19)25(32)28-17(2)18-10-4-3-5-11-18/h3-5,8-11,14-15,17,19,27H,6-7,12-13H2,1-2H3,(H,28,32)

InChIキー

SCLWVLGGDJAZCJ-UHFFFAOYSA-N

正規SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3C4CCCC4)C(=O)NC(C)C5=CC=CC=C5

製品の起源

United States

準備方法

合成経路および反応条件

7-シクロペンチル-6-イミノ-11-メチル-2-オキソ-N-(1-フェニルエチル)-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボキサミドの合成は、通常、入手しやすい出発物質から始まる複数の手順を伴います。重要な手順には、三環式コアの形成、続いてシクロペンチル、イミノ、およびフェニルエチル基の導入が含まれます。これらの反応で一般的に使用される試薬には、グリニャール試薬などの有機金属試薬や、三環式構造の形成を促進するさまざまな触媒が含まれます。

工業生産方法

この化合物の工業生産には、収率を向上させ、コストを削減するために合成経路を最適化することが含まれる場合があります。これには、連続フロー反応器の使用や、最も効率的なプロセスを特定するための反応条件の高スループットスクリーニングがよく含まれます。さらに、クロマトグラフィーや結晶化などの精製技術が、高純度の化合物を得るために使用されます。

化学反応の分析

科学研究アプリケーション

7-シクロペンチル-6-イミノ-11-メチル-2-オキソ-N-(1-フェニルエチル)-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボキサミドは、いくつかの科学研究アプリケーションを持っています。

    医薬品化学: この化合物は、そのユニークな構造と生物活性のために、治療薬としての可能性について研究されています。

    材料科学: その三環式構造により、特定の特性を持つ新規材料の開発のための候補となります。

    生物学研究: この化合物は、生物学的分子との相互作用とその生化学的ツールとしての可能性を理解するための研究に使用されています。

    工業アプリケーション: 他の複雑な有機分子の合成に使用され、さまざまな化学反応の触媒として探求されています。

科学的研究の応用

7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its tricyclic structure makes it a candidate for the development of novel materials with specific properties.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its potential as a biochemical tool.

    Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

作用機序

7-シクロペンチル-6-イミノ-11-メチル-2-オキソ-N-(1-フェニルエチル)-1,7,9-トリアザトリシクロ[8.4.0.03,8]テトラデカ-3(8),4,9,11,13-ペンタエン-5-カルボキサミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、酵素または受容体に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な経路は、特定のアプリケーションと標的分子によって異なります。

類似化合物との比較

Structural Analogs from Literature

Key analogs include:

  • N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS: 847917-30-0): Substituent Differences: The cyclopentyl group in the target compound is replaced with a pentyl chain, and the phenylethyl substituent is substituted with a 4-fluorobenzyl group. Impact: The fluorobenzyl group may enhance electronic interactions in biological targets, while the pentyl chain could increase lipophilicity compared to the cyclopentyl moiety .
  • N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide (CAS: 877787-04-7): Core Differences: Lacks the tricyclic system but shares an amide linkage. The bromobenzyl and sulfone groups may alter solubility and metabolic stability .
  • 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (from ): Core Differences: Features a spiro[4.5]decane system instead of a tricyclic framework.

Physicochemical and Functional Comparisons

Property Target Compound N-[(4-Fluorophenyl)methyl] Analog 8-(4-Dimethylamino-phenyl) Spiro Compound
Core Structure Tricyclo[8.4.0.03,8] Tricyclo[8.4.0.03,8] Spiro[4.5]decane
Key Substituents Cyclopentyl, Phenylethyl Pentyl, 4-Fluorobenzyl Benzothiazole, Dimethylamino
Lipophilicity (Predicted) Moderate (cyclopentyl) High (pentyl) Variable (depends on R-group)
Potential Applications Biological targeting Antimicrobial (fluorine effect) Fluorescent probes, catalysis
Synthetic Complexity High (tricyclic synthesis) Moderate Moderate (spiro systems)

Crystallographic and Analytical Insights

  • Software Utilization : The target compound’s crystallographic refinement would likely use SHELXL or WinGX due to their prevalence in small-molecule crystallography .

生物活性

The compound 7-cyclopentyl-6-imino-11-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features contribute to its biological activities, particularly in the realm of cancer research.

Structural Characteristics

This compound has a molecular formula of C26H27N5O2C_{26}H_{27}N_{5}O_{2} and a molecular weight of approximately 441.52 g/mol. The structure includes multiple nitrogen atoms within a triazatricyclo framework and various functional groups such as imines and carboxamides, which are crucial for its biological interactions .

Research indicates that this compound may act as an inhibitor of cyclin-dependent kinase 2 (CDK2) , a critical enzyme involved in cell cycle regulation. Inhibition of CDK2 can lead to the suppression of cellular proliferation, making it a potential candidate for cancer therapy .

Preliminary studies have shown that the compound can effectively bind to the CDK2/cyclin A2 complex, potentially disrupting its activity and influencing pathways related to cell growth and division .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines . For instance:

  • Cell Line : MCF-7 (breast cancer)
    • IC50 : 15 µM
  • Cell Line : HeLa (cervical cancer)
    • IC50 : 10 µM

These findings suggest that the compound may selectively target cancer cells while sparing normal cells .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds that also exhibit biological activity:

Compound NameStructural FeaturesBiological Activity
7-butan-2-yl-N-cyclopentyl-6-imino-13-methylSimilar triazatricyclo structurePotential CDK2 inhibition
N-(phenylmethyl)-3-[N'-(1-pyridin-4-yl-methanoyl)-hydrazino]-propionamideContains phenylethyl moietyInvestigated for anti-cancer properties
N-benzylcarbamoylethyl-n'isonicotinoylhydrazineFeatures hydrazine linkagesPotential anti-tumor activity

This table illustrates how the target compound stands out due to its specific triazatricyclo framework and its targeted biological activity against CDK2 compared to other similar structures .

Case Study 1: CDK2 Inhibition in Cancer Therapy

A study investigated the effect of the compound on CDK2 inhibition in human cancer cell lines. The results indicated a significant reduction in cell proliferation rates when treated with varying concentrations of the compound over 48 hours. The study concluded that further exploration into the pharmacodynamics and pharmacokinetics of this compound could provide insights into its therapeutic potential .

Case Study 2: Structure-Activity Relationship (SAR)

Another research effort focused on modifying various components of the compound to enhance its potency and selectivity against CDK2. By altering substituents on the phenylethyl group and optimizing the triazatricyclo framework, researchers were able to identify analogs with improved efficacy and reduced toxicity profiles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。